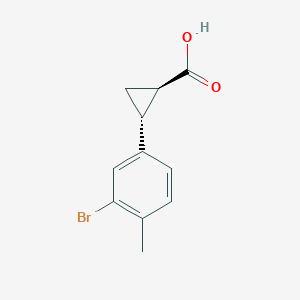

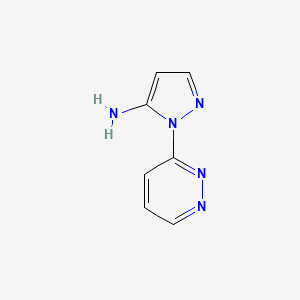

![molecular formula C13H14N4O4 B2608264 1,5-dimethyl-3-(4-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione CAS No. 1005126-04-4](/img/structure/B2608264.png)

1,5-dimethyl-3-(4-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-dimethyl-3-(4-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione, commonly known as DPP, is a chemical compound that has been the focus of significant scientific research in recent years. DPP is a heterocyclic compound that has shown potential in various applications, including medicine, pharmaceuticals, and materials science.

Scientific Research Applications

Redox-Denitration Reactions

A study by Rees and Tsoi (2000) explores the redox-denitration reactions of aromatic nitro compounds, including derivatives similar to the specified compound. The research demonstrates how certain pyrazolidinones undergo transformation under specific conditions, leading to the disappearance of the nitro group. This reaction provides insights into novel pathways for manipulating nitroaromatic compounds, potentially useful in synthetic chemistry and materials science (Rees & Tsoi, 2000).

Molecular Structure and Dimerization

Avasthi et al. (2002) investigated the isomeric pyrazolo[3,4-d]pyrimidine-based molecules, revealing how different substitutions on the molecule affect dimerization and molecular interactions. Such studies contribute to understanding the structural and functional properties of pyrazoline and pyrrolo[3,4-c]pyrazole derivatives, which can influence their applications in materials science and molecular engineering (Avasthi et al., 2002).

Antimicrobial Activity

Zaki, Sayed, and Elroby (2016) discussed the synthesis and antimicrobial activity of pyrrolo[3,4-d]isoxazole-4,6-dione derivatives and related compounds. The study highlights the biological activity of these compounds, providing a foundation for further research into their potential as antimicrobial agents. This application is particularly relevant in the search for new antibiotics and disinfectants (Zaki, Sayed, & Elroby, 2016).

Synthesis and Characterization

Abunada et al. (2008) synthesized several pyrazoline and pyrrolo[3,4-c]pyrazole-4,6-dione derivatives, exploring their biological screening. The research provides valuable insights into the synthesis methods, characterizations, and potential applications of these compounds in bioactive material development (Abunada et al., 2008).

Molecular Weaker Interactions and Spectroscopic Analysis

Singh et al. (2013) conducted a comprehensive study on the structure, molecular interactions, and spectroscopic analysis of ethyl 3,5-dimethyl-4-[3-(2-nitro-phenyl)-acryloyl]-1H-pyrrole-2-carboxylate. Their work contributes to understanding the electronic properties and reactivity of nitrophenyl-substituted pyrroles, which are structurally related to the specified compound. This research is significant for applications in molecular electronics, photophysics, and organic synthesis (Singh et al., 2013).

properties

IUPAC Name |

1,5-dimethyl-3-(4-nitrophenyl)-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O4/c1-15-12(18)9-10(14-16(2)11(9)13(15)19)7-3-5-8(6-4-7)17(20)21/h3-6,9-11,14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTXWHSJHZYYLNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2C(C(N1)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N(C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-dimethyl-3-(4-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2608187.png)

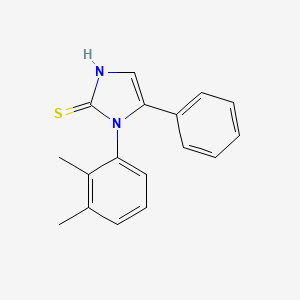

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)oxalamide](/img/structure/B2608188.png)

![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}propanoate](/img/structure/B2608189.png)

![2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2608190.png)

![1-{[4-(Benzyloxy)phenyl]carbamoyl}ethyl 2-chloropyridine-4-carboxylate](/img/structure/B2608196.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2608200.png)

![6-(isopropylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2608202.png)

![3-{4-[(2-Thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2608204.png)